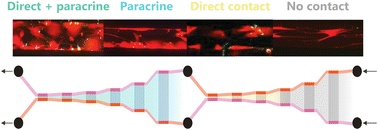Exploring the cell interactome: deciphering relative impacts of cell–cell communication in cell co-culture using a novel microfluidic device
Lab on a Chip Pub Date: 2023-12-25 DOI: 10.1039/D3LC00670K
Abstract
The human body is made up of approximately 40 trillion cells in close contact, with the cellular density of individual tissues varying from 1 million to 1 billion cells per cubic centimetre. Interactions between different cell types (termed heterotypic) are thus common in vivo. Communication between cells can take the form of direct cell–cell contact mediated by plasma membrane proteins or through paracrine signalling mediated through the release, diffusion, and receipt of soluble factors. There is currently no systematic method to investigate the relative contributions of these mechanisms to cell behaviour. In this paper, we detail the conception, development and validation of a microfluidic device that allows cell–cell contact and paracrine signalling in defined areas and over a variety of biologically relevant length scales, referred to as the interactome-device or ‘I-device’. Importantly, by intrinsic device design features, cells in different regions in the device are exposed to four different interaction types, including a) no heterotypic cell interaction, b) only paracrine signalling, c) only cell–cell direct contact, or d) both forms of interaction (paracrine and cell–cell direct contact) together. The device design was validated by both mathematical modelling and experiments. Perfused stem cell culture over the medium term and the formation of direct contact between cells in the culture chambers was confirmed. The I-device offers significant flexibility, being able to be applied to any combination of adherent cells to determine the relative contributions of different communication mechanisms to cellular outcomes.


Recommended Literature
- [1] Cocrystallization of axitinib with carboxylic acids: preparation, crystal structures and dissolution behavior†
- [2] Selection and characterisation of bioreceptors to develop nanoparticle-based lateral-flow immunoassays in the context of the SARS-CoV-2 outbreak†
- [3] Nano-dimensional CeO2nanorods for high Ni loading catalysts: H2 production by autothermal steam reforming of methanol reaction
- [4] Cu1.5Mn1.5O4 spinel: a novel anode material for lithium-ion batteries†
- [5] A review of nanostructured surfaces and materials for dental implants: surface coating, patterning and functionalization for improved performance
- [6] Sustainability in Ru- and Pd-based catalytic systems using N-heterocyclic carbenes as ligands
- [7] Sugar silanes: versatile reagents for stereocontrolled glycosylation via intramolecular aglycone delivery†
- [8] Amphiphilic dendrimers control protein binding and corona formation on liposome nanocarriers†
- [9] Back cover
- [10] To assemble or fold?†










